![molecular formula C10H18O B2607935 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol CAS No. 76519-80-7](/img/structure/B2607935.png)
1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol
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Overview
Description
The compound “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” is an organic compound that likely contains a cyclohexene ring attached to a propanol group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .
Molecular Structure Analysis
The molecular structure of a compound like “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would likely involve a cyclohexene ring attached to a propanol group . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Cyclohexene derivatives are known to undergo a variety of chemical reactions. They can participate in nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would depend on its specific structure. Similar compounds, such as 1-Methylcyclohex-1-ene, have a molecular weight of 96.170 Da and are considered to be combustible liquids .Scientific Research Applications
Engineered Ketol-Acid Reductoisomerase and Alcohol Dehydrogenase in Biofuel Production
A study described the use of engineered enzymes to produce 2-methylpropan-1-ol (a biofuel candidate) anaerobically from glucose in Escherichia coli, addressing a critical cofactor imbalance and achieving 100% theoretical yield, higher titer, and productivity than previous methods (Bastian et al., 2011).
Organic Synthesis
Stereoselective Synthesis of Cyclohexene Derivatives
A synthetic method was developed for producing substituted cyclohex-2-en-1-ones by direct alkylation of phenols. The process included preparing enantiomerically enriched cyclohexa-2,4-dienones, demonstrating the versatility of the cyclohexene framework in organic synthesis (Lovchik et al., 2006).
Molecular Recognition
Optically Pure Cyclohexanol Derivatives for Molecular Recognition
A study reported the use of optically pure cyclohexan-1-ol derivatives for the molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This highlighted the potential of cyclohexanol derivatives in chiral discrimination for practical applications (Khanvilkar & Bedekar, 2018).
Safety And Hazards
Future Directions
The future directions for research and use of a compound like “1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol” would depend on its specific properties and potential applications. It could potentially be used in the synthesis of other organic compounds or studied for its reactivity in various chemical reactions .
properties
IUPAC Name |
1-(cyclohexen-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,11)8-9-6-4-3-5-7-9/h6,11H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZUPPSBVNAJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol |
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